![molecular formula C18H14FNO3S B4689563 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4689563.png)
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethylene group, and a thiazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including derivatives like the compound , have been extensively studied for their antidiabetic properties. They primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research has shown that modifications in the thiazolidinedione structure can enhance their efficacy against diabetes. For instance, compounds with specific substitutions at the C5 position have demonstrated significant antidiabetic activity in various preclinical models .
Anticancer Properties
Numerous studies have indicated that thiazolidinediones possess anticancer properties. The compound under discussion has been evaluated for its ability to inhibit the growth of various cancer cell lines. For example, derivatives of thiazolidinediones have shown effectiveness against murine leukemia and human cervix carcinoma cells, with IC50 values indicating potent antiproliferative activity . The structural features of these compounds significantly influence their anticancer activity, suggesting that further exploration could lead to the development of novel cancer therapeutics.
Antimicrobial Activity
Thiazolidinedione derivatives have also been reported to exhibit antimicrobial properties. The compound's unique structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects. Studies have highlighted the importance of substituents on the thiazolidinedione core in enhancing antimicrobial efficacy .
Table 1: Biological Activities of Thiazolidinedione Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antidiabetic | 20 | |
Compound B | Anticancer (HeLa) | 2.5 | |
Compound C | Antimicrobial | 15 |
Case Study 1: Antidiabetic Efficacy
In a study by Badiger et al., several thiazolidinedione derivatives were synthesized and evaluated for their antidiabetic activity using an alloxan-induced diabetic model. Among these, compounds with specific substitutions at the C5 position showed superior efficacy compared to standard drugs like pioglitazone . The study highlighted how structural variations can lead to enhanced biological activity.
Case Study 2: Anticancer Potential
Romagnoli et al. investigated a series of benzylidene thiazolidine-2,4-dione derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting their potential as lead compounds for cancer therapy . This underscores the importance of ongoing research into structural optimization for improved therapeutic outcomes.
Biological Activity
The compound 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thiazolidine core with ethoxy and fluorophenyl substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on various thiazolidine derivatives demonstrated that modifications in the aryl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like ethoxy may contribute to increased interaction with microbial targets .
Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
Recent investigations into related thiazolidine compounds suggest potential neuroprotective effects. One study highlighted that derivatives could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotection was attributed to the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is significantly influenced by their chemical structure. Key factors affecting their potency include:
- Substituent Positioning : The position and nature of substituents on the aromatic rings can enhance or diminish biological activity.
- Electron Density : Electron-donating groups tend to increase activity by improving binding affinity to biological targets.
- Hydrophobic Interactions : The presence of hydrophobic regions may facilitate better membrane permeability and target interaction .
Table 1: Biological Activity of Thiazolidine Derivatives
Compound | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
CHT1 | AChE Inhibition | 165.93 | Highest antioxidant activity observed |
CHT2 | Antibacterial | 50 | Effective against Gram-positive bacteria |
CHT3 | Anticancer | 12 | Induces apoptosis in cancer cell lines |
CHT4 | Neuroprotective | 25 | Protects neurons from oxidative stress |
Case Studies
- Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
- Anticancer Research : In vitro assays showed that certain thiazolidine derivatives could reduce cell viability in breast and lung cancer cell lines significantly. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Neuroprotective Investigation : Compounds similar to this compound were evaluated for their protective effects against neurodegeneration induced by amyloid-beta peptides in neuronal cultures .
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c1-2-23-15-9-7-14(8-10-15)20-17(21)16(24-18(20)22)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKOYZPPPKAOJM-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.